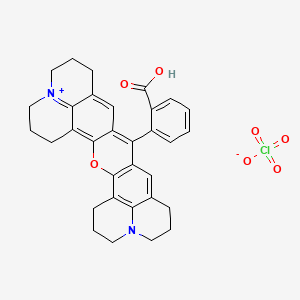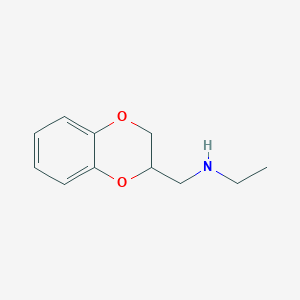
5-Bromouracil ribonucleoside
Übersicht
Beschreibung
5-Bromouracil ribonucleoside: is a derivative of uracil, where a bromine atom is substituted at the fifth position of the uracil ring. This compound is known for its ability to be incorporated into RNA, replacing uracil, and is used in various biochemical and molecular biology applications . It is a white crystalline solid with a molecular formula of C9H11BrN2O6 and a molar mass of 323.099 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromouracil ribonucleoside typically involves the bromination of uracil followed by ribosylation. One common method starts with uracil, which is brominated using sodium bromide and sodium hypochlorite in an acidic medium to yield 5-bromouracil . This intermediate is then subjected to ribosylation using a ribose donor under suitable conditions to form this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves controlled bromination of uracil followed by enzymatic or chemical ribosylation. The reaction conditions are carefully monitored to maintain the integrity of the ribonucleoside and to minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromouracil ribonucleoside undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols and amines.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic solutions are used to cleave the glycosidic bond.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction: Products include various oxidized or reduced forms of the compound.
Hydrolysis: Yields uracil and ribose or their derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromouracil ribonucleoside is used as a mutagenic agent in chemical research to study the effects of base analogs on RNA structure and function .
Biology: In biological research, it is used to label RNA molecules, allowing for the study of RNA synthesis, stability, and processing. It is also used in studies involving RNA splicing and the detection of RNA synthesis in individual cells .
Industry: In the pharmaceutical industry, this compound is used in the development of antiviral and anticancer drugs due to its ability to induce mutations and interfere with nucleic acid metabolism .
Wirkmechanismus
5-Bromouracil ribonucleoside exerts its effects by being incorporated into RNA in place of uracil. This incorporation can lead to base mispairing during RNA synthesis, resulting in mutations. The bromine atom at the fifth position of the uracil ring stabilizes the enol form of the base, which can pair with guanine instead of adenine, leading to transition mutations . This mechanism is utilized in research to study mutagenesis and in medicine to enhance the efficacy of radiation therapy .
Vergleich Mit ähnlichen Verbindungen
5-Fluorouracil: Another uracil analog used in cancer treatment.
5-Chlorouracil: Similar to 5-Bromouracil but with a chlorine atom instead of bromine.
5-Iodouracil: Contains an iodine atom at the fifth position.
Uniqueness: 5-Bromouracil ribonucleoside is unique due to its specific incorporation into RNA and its ability to induce mutations through base mispairing. Its bromine atom provides distinct chemical properties compared to other halogenated uracil analogs, making it particularly useful in studies involving RNA synthesis and stability .
Eigenschaften
IUPAC Name |
5-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFIRQJZCNVMCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870817 | |
| Record name | 5-Bromo-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680637 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3370-69-2, 957-75-5 | |
| Record name | NSC82222 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromouridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















